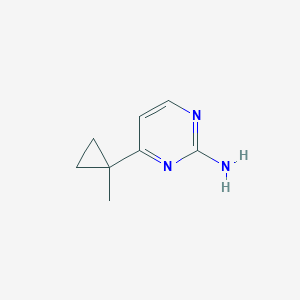
4-(1-Méthylcyclopropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylcyclopropyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H11N3. It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Applications De Recherche Scientifique
4-(1-Methylcyclopropyl)pyrimidin-2-amine has several scientific research applications, including:
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Result of Action
Analyse Biochimique
Biochemical Properties
4-(1-Methylcyclopropyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The interaction between 4-(1-Methylcyclopropyl)pyrimidin-2-amine and dihydroorotate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in pyrimidine nucleotide synthesis. This inhibition can have downstream effects on DNA and RNA synthesis, impacting cell proliferation and survival.
Cellular Effects
The effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of dihydroorotate dehydrogenase by 4-(1-Methylcyclopropyl)pyrimidin-2-amine can lead to reduced levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This reduction can result in decreased cell proliferation and increased apoptosis in rapidly dividing cells, such as cancer cells. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can affect cell signaling pathways by altering the levels of key metabolites involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(1-Methylcyclopropyl)pyrimidin-2-amine involves its binding interactions with specific biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and preventing the conversion of dihydroorotate to orotate . This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a decrease in the levels of these nucleotides. The reduced availability of pyrimidine nucleotides can affect DNA and RNA synthesis, ultimately impacting cell proliferation and survival. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can modulate gene expression by influencing the levels of metabolites involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, 4-(1-Methylcyclopropyl)pyrimidin-2-amine may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of pyrimidine nucleotide synthesis, which can have lasting effects on cell proliferation and survival. In in vitro and in vivo studies, prolonged treatment with 4-(1-Methylcyclopropyl)pyrimidin-2-amine has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Dosage Effects in Animal Models
The effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit dihydroorotate dehydrogenase activity without causing significant toxicity . At higher doses, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on pyrimidine nucleotide synthesis and the resulting disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of dihydroorotate dehydrogenase and subsequent anti-proliferative effects.
Metabolic Pathways
4-(1-Methylcyclopropyl)pyrimidin-2-amine is involved in metabolic pathways related to pyrimidine nucleotide synthesis. This compound interacts with dihydroorotate dehydrogenase, inhibiting its activity and disrupting the de novo synthesis of pyrimidine nucleotides . The inhibition of this enzyme leads to a decrease in the levels of uridine monophosphate, which is a precursor for other pyrimidine nucleotides. This disruption can affect metabolic flux and the levels of various metabolites involved in DNA and RNA synthesis. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine may interact with other enzymes and cofactors involved in pyrimidine metabolism, further influencing cellular function.
Transport and Distribution
The transport and distribution of 4-(1-Methylcyclopropyl)pyrimidin-2-amine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria, where dihydroorotate dehydrogenase is located . The targeting of 4-(1-Methylcyclopropyl)pyrimidin-2-amine to the mitochondria is likely mediated by specific targeting signals or post-translational modifications. The localization of this compound to the mitochondria allows it to effectively inhibit dihydroorotate dehydrogenase and disrupt pyrimidine nucleotide synthesis. Additionally, the subcellular localization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine can influence its interactions with other biomolecules and its overall efficacy.
Méthodes De Préparation
The synthesis of 4-(1-Methylcyclopropyl)pyrimidin-2-amine typically involves the reaction of 1-methylcyclopropylamine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on a halogenated pyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4-(1-Methylcyclopropyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
4-(1-Methylcyclopropyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-(1-Methylcyclopropyl)pyrimidin-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
4-(1-Methylcyclopropyl)pyrimidin-2-thiol: The presence of a thiol group can impart unique reactivity and biological activity compared to the amine derivative.
The uniqueness of 4-(1-Methylcyclopropyl)pyrimidin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4-(1-methylcyclopropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h2,5H,3-4H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANVKDIFDMYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
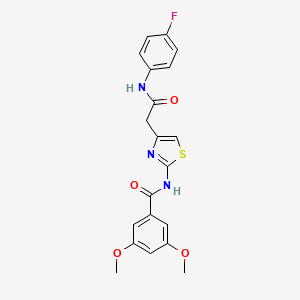
![1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2550119.png)
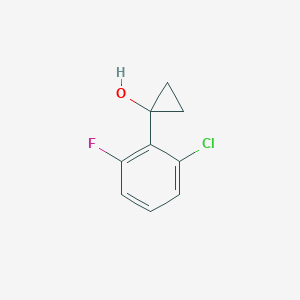
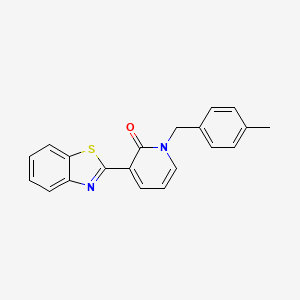
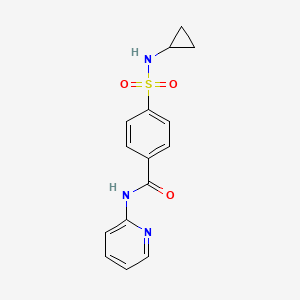
![Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2550124.png)
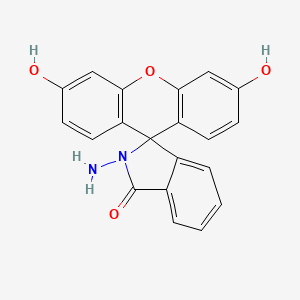
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)
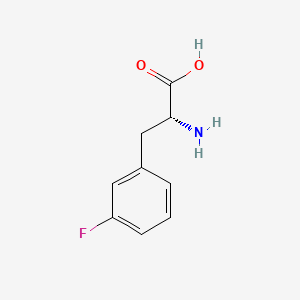
![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)
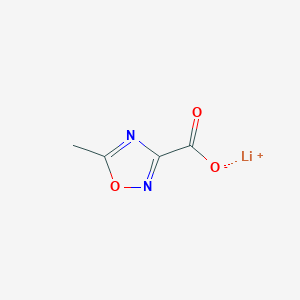
![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)
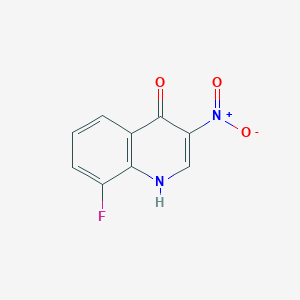
![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)
